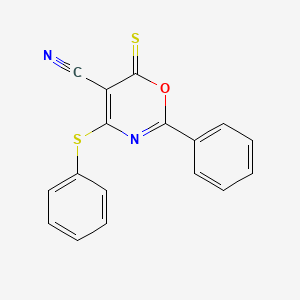
2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For example, the reaction may involve the use of aromatic aldehydes and sulfur-containing reagents in the presence of a catalyst such as sulfuric acid in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential as therapeutic agents in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic structures containing sulfur and nitrogen atoms, such as thiazoles, oxazoles, and quinolines. These compounds share some structural features and biological activities with 2-Phenyl-4-(phenylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile .
Uniqueness
What sets this compound apart is its unique combination of functional groups and heterocyclic core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Propiedades
Número CAS |
87740-66-7 |
|---|---|
Fórmula molecular |
C17H10N2OS2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-phenyl-4-phenylsulfanyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C17H10N2OS2/c18-11-14-16(22-13-9-5-2-6-10-13)19-15(20-17(14)21)12-7-3-1-4-8-12/h1-10H |
Clave InChI |
CLKGVIFOGMAXMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C(=S)O2)C#N)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


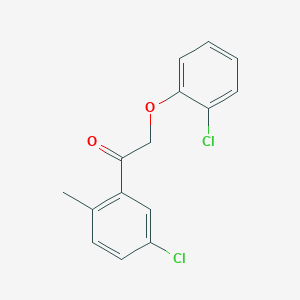
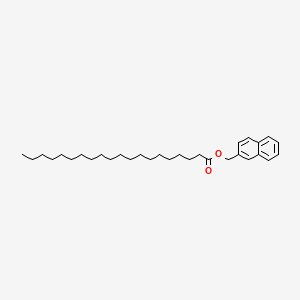
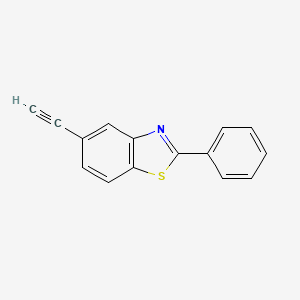
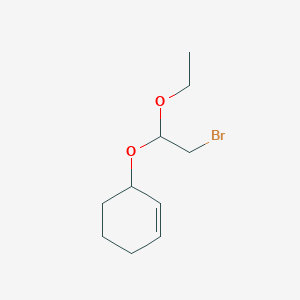
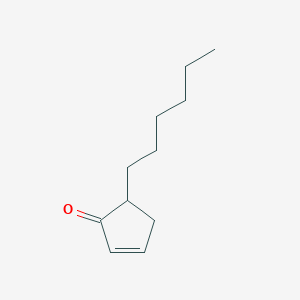
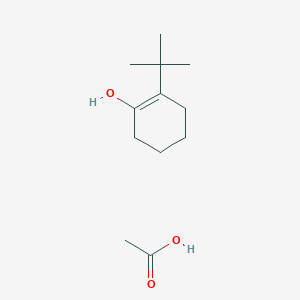
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
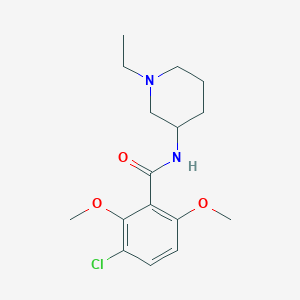
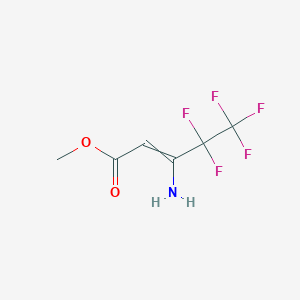
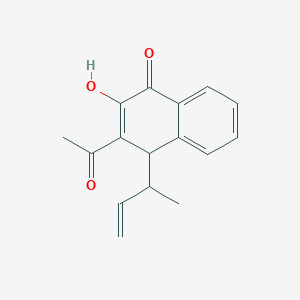
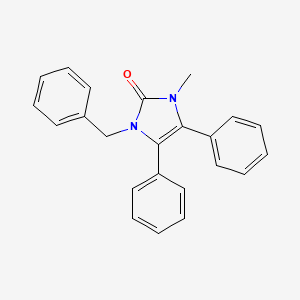
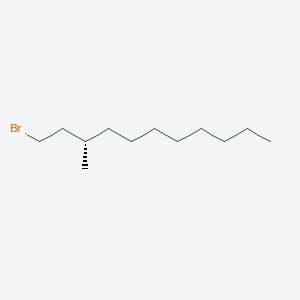
![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
